4-(2,4,6-Trimethylbenzoyl)benzoic acid
Overview
Description
4-(2,4,6-Trimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C17H16O3. It is a derivative of benzoic acid, where the benzoyl group is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
4-(2,4,6-Trimethylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, photoinitiators, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety data sheet for benzoic acid, which is functionally related to “4-(2,4,6-Trimethylbenzoyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) - lungs .
Preparation Methods
The synthesis of 4-(2,4,6-trimethylbenzoyl)benzoic acid typically involves several steps:
Acylation Reaction: The process begins with the acylation of sym-trimethylbenzene using chloroacetyl chloride in the presence of an acylation catalyst.
Chloroform Reaction: The product from the acylation reaction undergoes a chloroform reaction with sodium hypochlorite, using a quaternary ammonium salt as a phase transfer catalyst.
Hydrolysis Reaction: The final step involves the hydrolysis of the product from the chloroform reaction.
Chemical Reactions Analysis
4-(2,4,6-Trimethylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Mechanism of Action
The mechanism of action of 4-(2,4,6-trimethylbenzoyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It can also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
4-(2,4,6-Trimethylbenzoyl)benzoic acid can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzoic Acid: This compound lacks the benzoyl group and has different reactivity and applications.
4-Benzoylbenzoic Acid: This compound lacks the methyl groups, which affects its chemical properties and uses.
2,4,6-Trimethylbenzoyl Chloride: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(7-5-13)17(19)20/h4-9H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTOOAGTYSVOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357888 | |
Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65414-32-6 | |
Record name | 4-(2,4,6-Trimethylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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